molecular formula C9H9F3N2O2 B1411633 Ethyl 3-amino-6-(trifluoromethyl)picolinate CAS No. 1807100-39-5

Ethyl 3-amino-6-(trifluoromethyl)picolinate

Cat. No.: B1411633
CAS No.: 1807100-39-5
M. Wt: 234.17 g/mol
InChI Key: MHJNYGKUNYTZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H9F3N2O2 and a molecular weight of 234.17 g/mol . It is a derivative of picolinic acid, characterized by the presence of an amino group at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-6-(trifluoromethyl)picolinate typically involves the reaction of 3-amino-6-(trifluoromethyl)pyridine with ethyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of the ester linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps such as temperature control, solvent selection, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-6-(trifluoromethyl)picolinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with receptors, leading to various physiological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2-(trifluoromethyl)picolinate
  • Ethyl 3-amino-4-(trifluoromethyl)picolinate
  • Ethyl 3-amino-5-(trifluoromethyl)picolinate

Uniqueness

Ethyl 3-amino-6-(trifluoromethyl)picolinate is unique due to the specific positioning of the trifluoromethyl group at the 6-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers .

Properties

IUPAC Name

ethyl 3-amino-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)7-5(13)3-4-6(14-7)9(10,11)12/h3-4H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJNYGKUNYTZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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